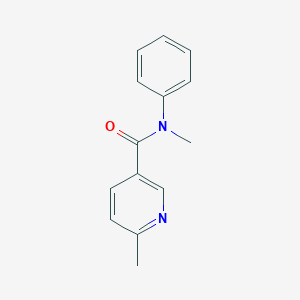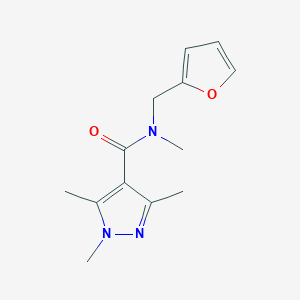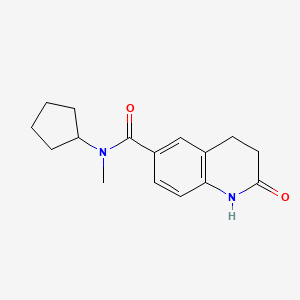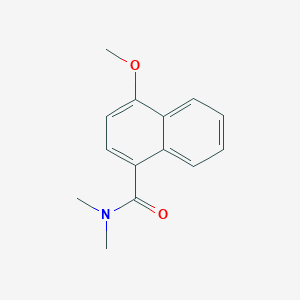
N,6-dimethyl-N-phenylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-dimethyl-N-phenylpyridine-3-carboxamide, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs), which are important in various physiological and pathological processes.
作用机制
DMPP acts as a potent activator of N,6-dimethyl-N-phenylpyridine-3-carboxamide, specifically the α7 subtype. Activation of α7 this compound leads to an influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These signaling pathways are involved in various physiological and pathological processes such as neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. DMPP enhances the release of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in various physiological processes such as learning and memory, reward, and motivation. Additionally, DMPP has been shown to modulate the activity of immune cells, leading to a reduction in inflammation.
实验室实验的优点和局限性
DMPP has several advantages for lab experiments. It is a potent activator of N,6-dimethyl-N-phenylpyridine-3-carboxamide, which makes it an ideal tool for studying the physiological and pathological processes involving these receptors. Additionally, DMPP has a long half-life, which allows for prolonged activation of this compound. However, DMPP has some limitations for lab experiments. It has a narrow therapeutic window, which makes it difficult to use in vivo. Additionally, DMPP is relatively expensive, which limits its use in large-scale experiments.
未来方向
DMPP has significant potential for therapeutic applications in various diseases. Future research should focus on developing more potent and selective α7 nAChR activators that have a wider therapeutic window and lower toxicity. Additionally, further studies should investigate the potential of DMPP in the treatment of other diseases such as depression and anxiety. Finally, future research should investigate the potential of DMPP in combination therapy with other drugs to enhance its therapeutic efficacy.
合成方法
DMPP can be synthesized by reacting 3-cyanopyridine with N,N-dimethylaniline in the presence of a catalyst such as zinc chloride. The reaction results in the formation of DMPP with a yield of approximately 70%.
科学研究应用
DMPP has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and enhance dopamine release in the brain, which is important in the treatment of Parkinson's disease. Additionally, DMPP has been shown to modulate the activity of N,6-dimethyl-N-phenylpyridine-3-carboxamide, which are involved in the pathophysiology of schizophrenia.
属性
IUPAC Name |
N,6-dimethyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-8-9-12(10-15-11)14(17)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCXEWNKFLILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)

![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
